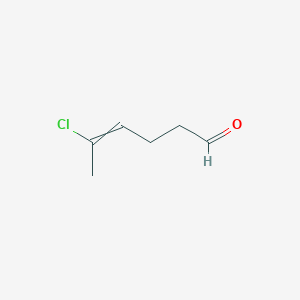
5-Chlorohex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorohex-4-enal is an organic compound with the molecular formula C6H9ClO. It consists of six carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom This compound is characterized by the presence of a chlorine atom attached to the fifth carbon and an aldehyde group at the fourth carbon position
Métodos De Preparación
The synthesis of 5-Chlorohex-4-enal can be achieved through various synthetic routes. One common method involves the chlorination of hex-4-enal. This reaction typically requires the use of chlorine gas (Cl2) as the chlorinating agent and can be carried out under controlled conditions to ensure selective chlorination at the desired position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-Chlorohex-4-enal undergoes several types of chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of the corresponding alcohol.
Addition: The carbon-carbon double bond can undergo addition reactions with various reagents.
Aplicaciones Científicas De Investigación
5-Chlorohex-4-enal has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in studies related to enzyme inhibition or as a probe to investigate metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the fragrance and flavor industry, this compound can be used as a precursor for the synthesis of aroma compounds.
Mecanismo De Acción
The mechanism of action of 5-Chlorohex-4-enal depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and the double bond also contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems. These interactions can affect cellular pathways and processes, making it a compound of interest in biochemical research .
Comparación Con Compuestos Similares
5-Chlorohex-4-enal can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Hex-4-enal: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromohex-4-enal: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
5-Chlorohex-3-enal: The position of the double bond is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
54814-18-5 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
5-chlorohex-4-enal |
InChI |
InChI=1S/C6H9ClO/c1-6(7)4-2-3-5-8/h4-5H,2-3H2,1H3 |
Clave InChI |
DZDPKLKGFCOGLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


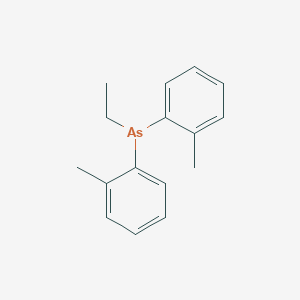

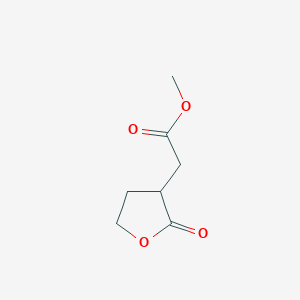
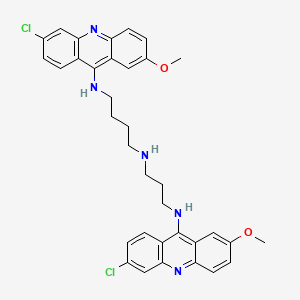
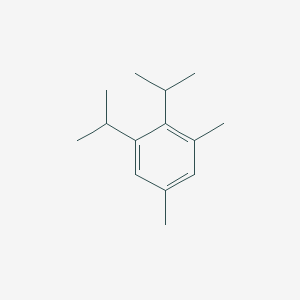
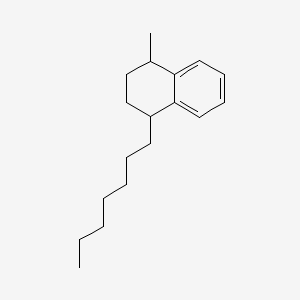


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
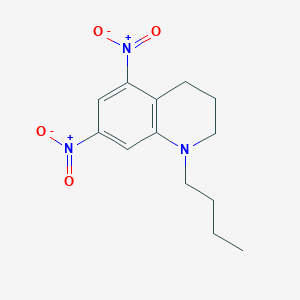
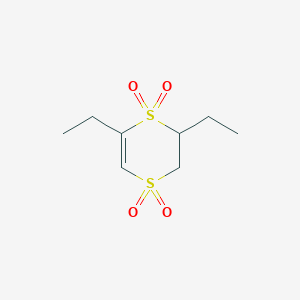
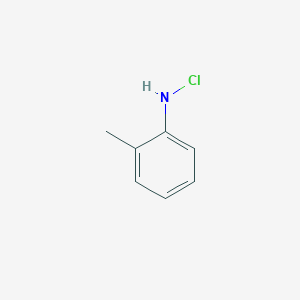
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
